REACTION_CXSMILES
|
[N+:1]([O-:4])(O)=[O:2].[CH2:5]([C:7]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:8]=1[C:9](=[O:17])[C:10](=[O:16])[NH:11]2)[CH3:6]>>[N+:1]([C:15]1[C:7]([CH2:5][CH3:6])=[C:8]2[C:12](=[CH:13][CH:14]=1)[NH:11][C:10](=[O:16])[C:9]2=[O:17])([O-:4])=[O:2]
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
C(C)C1=C2C(C(NC2=CC=C1)=O)=O
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for another 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice-water bath
|
Type
|
CUSTOM
|
Details
|
A yellow solid precipitated immediately when this solution
|
Type
|
ADDITION
|
Details
|
was poured
|
Type
|
CUSTOM
|
Details
|
over crushed ice
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C(=C2C(C(NC2=CC1)=O)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.4 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |